molecular formula HNO6P2-4 B8634261 CID 23278979 CAS No. 112319-85-4

CID 23278979

Cat. No.: B8634261
CAS No.: 112319-85-4
M. Wt: 172.96 g/mol
InChI Key: GNGSOPFGGKKDQP-UHFFFAOYSA-J
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Description

CID 23278979 (hypothetical compound) is a PubChem-registered small molecule requiring characterization. A typical introduction would include:

  • Structural features: Core scaffold, functional groups, stereochemistry (if applicable).
  • Physicochemical properties: Molecular weight, logP, solubility, polarity (TPSA), etc., derived from computational tools or experimental data .
  • Biological relevance: Therapeutic targets, mechanism of action, or industrial applications (e.g., enzyme inhibition, substrate specificity).

Properties

CAS No.

112319-85-4

Molecular Formula

HNO6P2-4

Molecular Weight

172.96 g/mol

InChI

InChI=1S/H5NO6P2/c2-8(3,4)1-9(5,6)7/h(H5,1,2,3,4,5,6,7)/p-4

InChI Key

GNGSOPFGGKKDQP-UHFFFAOYSA-J

Canonical SMILES

N(P(=O)([O-])[O-])P(=O)([O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A robust comparison requires structural analogs and functional analogs. Below is a generalized template for such an analysis:

Table 1: Structural Comparison
Compound (CID) Core Scaffold Key Functional Groups Molecular Weight logP Biological Activity Reference
CID 23278979 [Hypothetical scaffold] [e.g., carboxyl, amide] [Value] [Value] [Target enzyme inhibition]
Betulin (72326) Lupane triterpenoid Hydroxyl, olefin 442.7 g/mol 7.1 Antiviral, anti-inflammatory
Irbesartan (3749) Biphenyltetrazole Tetrazole, carbonyl 428.5 g/mol 3.6 Angiotensin II receptor antagonist
Ginkgolic Acid (5469634) Alkylphenol Hydroxyl, aliphatic chain 346.5 g/mol 8.2 Antibacterial, proteasome inhibitor


Key Observations :

  • Scaffold diversity: Betulin (triterpenoid) vs. Irbesartan (tetrazole-based) vs. Ginkgolic Acid (alkylphenol) highlight distinct structural classes.
  • Functional group impact : Hydroxyl groups in betulin and ginkgolic acid correlate with membrane permeability (logP >7), while Irbesartan’s tetrazole enhances solubility (logP 3.6) .
Table 2: Functional Comparison (Enzyme Inhibition)
Compound (CID) Target Enzyme IC50/EC50 Selectivity Over Similar Targets Reference
This compound [Hypothetical enzyme] [Value] [e.g., 10-fold vs. CYP3A4]
BSP (5345) Sulfotransferases 2.5 µM High specificity for SULT1A1
Troglitazone (5591) PPARγ 0.6 µM Moderate selectivity vs. PPARα

Key Observations :

  • Potency vs. selectivity : BSP’s high sulfotransferase specificity contrasts with Troglitazone’s broader PPARγ/α activity .
  • Structural determinants : Bulky substituents in Troglitazone enhance PPARγ binding, while BSP’s sulfonate group mediates sulfotransferase interactions .

Research Findings and Limitations

  • Data gaps : Experimental validation of this compound’s activity (e.g., IC50, toxicity) is critical.
  • Methodological considerations: Use HPLC-ESI-MS for structural elucidation and purity assessment (as demonstrated for ginsenosides ). Apply collision-induced dissociation (CID) to study fragmentation patterns and confirm stereochemistry .
  • Limitations : Computational predictions (e.g., logP, bioavailability) may deviate from experimental results .

Q & A

Q. How can machine learning enhance the analysis of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Train models on curated datasets (e.g., ChEMBL bioactivity data) using features like molecular descriptors (e.g., logP, topological polar surface area) or graph-based representations (e.g., SMILES). Validate models via cross-validation and external test sets. Use SHAP values to interpret feature importance and guide lead optimization .

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